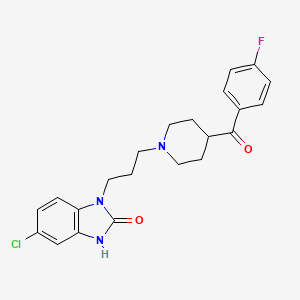

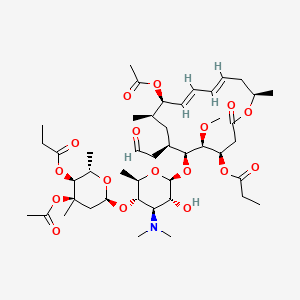

![molecular formula C17H19N3O4 B1676654 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1676654.png)

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Übersicht

Beschreibung

ML366 ist eine chemische Verbindung, die für ihre Rolle als Quorum-Sensing-Inhibitor von Vibrio cholerae bekannt ist. Es wirkt über den LuxO-Antwortregulator und ist damit ein bedeutendes Molekül in der Erforschung der bakteriellen Kommunikation und Pathogenität .

Wirkmechanismus

Target of Action

The primary target of ML366 is the LuxO response regulator . This regulator plays a crucial role in the quorum sensing system of Vibrio cholerae .

Mode of Action

ML366 acts as an inhibitor of the LuxO response regulator . By inhibiting this regulator, ML366 disrupts the quorum sensing system of Vibrio cholerae .

Biochemical Pathways

It is known that the compound interferes with the quorum sensing system of vibrio cholerae . This system is a type of cell-to-cell communication that bacteria use to coordinate group behaviors .

Pharmacokinetics

As a small molecule drug , it is likely to have good bioavailability and be able to reach its target effectively.

Result of Action

The inhibition of the LuxO response regulator by ML366 disrupts the quorum sensing system of Vibrio cholerae . This disruption can potentially affect the bacteria’s ability to coordinate group behaviors, which could have significant effects at the molecular and cellular levels .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ML366 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion zur Bildung des Endprodukts. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär, und detaillierte Informationen sind in öffentlich zugänglichen Quellen nicht readily available .

Industrielle Produktionsverfahren

Typischerweise werden solche Verbindungen in spezialisierten Einrichtungen mit strengen Kontrollen hergestellt, um Reinheit und Konsistenz zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ML366 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit ML366 verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen, wie Temperatur und Druck, hängen von der gewünschten Reaktion und dem Produkt ab .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von ML366 gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .

Wissenschaftliche Forschungsanwendungen

ML366 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeug zur Untersuchung von Quorum-Sensing-Mechanismen in Bakterien.

Biologie: Hilft beim Verständnis der bakteriellen Kommunikation und ihrer Auswirkungen auf die Pathogenität.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung bakterieller Infektionen durch Störung des Quorum-Sensings.

Industrie: Verwendung bei der Entwicklung von antibakteriellen Mitteln und Desinfektionsmitteln

Wirkmechanismus

ML366 übt seine Wirkung aus, indem es den Quorum-Sensing-Mechanismus in Vibrio cholerae hemmt. Es zielt auf den LuxO-Antwortregulator ab, der ein Schlüsselkomponente im Quorum-Sensing-Signalweg ist. Durch die Hemmung von LuxO stört ML366 die Kommunikation zwischen Bakterienzellen und reduziert so deren Fähigkeit, Aktivitäten wie Virulenz und Biofilmbildung zu koordinieren .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

ML365: Ein selektiver Inhibitor von Kaliumkanälen mit zwei Poren-Domänen.

Andere Quorum-Sensing-Inhibitoren: Verbindungen, die verschiedene Komponenten des Quorum-Sensing-Signalwegs in verschiedenen Bakterien ansprechen.

Einzigartigkeit von ML366

ML366 ist einzigartig in seiner spezifischen Wirkung auf den LuxO-Antwortregulator in Vibrio cholerae. Diese Spezifität macht es zu einem wertvollen Werkzeug zur Untersuchung und möglicherweise zur Kontrolle von bakteriellen Infektionen, die durch diesen Erreger verursacht werden .

Eigenschaften

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c21-15(11-4-2-1-3-5-11)18-17-20-19-16(24-17)12-6-7-13-14(10-12)23-9-8-22-13/h6-7,10-11H,1-5,8-9H2,(H,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDMOTGMRDSIDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783538 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

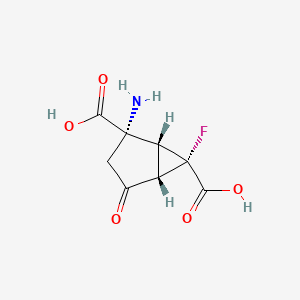

![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1676592.png)